Cyclopentadecane

概要

説明

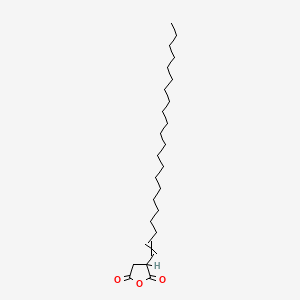

Cyclopentadecane is a chemical compound with the molecular formula C15H30 . It has an average mass of 210.399 Da and a monoisotopic mass of 210.234756 Da . It is also known by other names such as Cyclopentadecan in German, Cyclopentadécane in French .

Synthesis Analysis

Cyclopentadecane can be synthesized from cyclopentadecanone . A 50 ml stainless-steel reactor is charged with cyclopentadecanone, Ni/SiO2-Al2O3, NbOPO4, and hexane. The reactor is sealed and pressurized with 300 psi H2, flushing three times. The vessel is then placed in a preheated aluminum block at 180 .

Molecular Structure Analysis

The IUPAC Standard InChI for Cyclopentadecane is InChI=1S/C15H30/c1-2-4-6-8-10-12-14-15-13-11-9-7-5-3-1/h1-15H2 . The structure of Cyclopentadecane can be viewed as a 2D Mol file or as a computed 3D SD file .

Physical And Chemical Properties Analysis

Cyclopentadecane has a density of 0.8±0.1 g/cm3, a boiling point of 300.1±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 51.9±0.8 kJ/mol and a flash point of 124.9±12.3 °C . The index of refraction is 1.433 .

科学的研究の応用

Synthetic Chemistry

Cyclopentadecane and its derivatives, particularly cyclopentadiene, play a pivotal role in synthetic chemistry. Functionalized cyclopentadienes are extensively used in (chiral) catalysis and as ligands in organometallic complexes, potentially for diagnostic and therapeutic applications (Frei, 2019).

Fragrance Industry

Cyclopentadecane-1,5-dione derivatives, known for their musk fragrance, are synthesized using methods involving oxiranylmethyl fragmentation. This process has been refined to produce high yields of these compounds, which are significant in the fragrance industry (Gray & Dreiding, 1977).

Pharmaceutical Applications

Cyclopentadiene derivatives have found applications in the pharmaceutical sector. They are used in various drug formulations to enhance aqueous solubility, increase drug permeability, and improve bioavailability. Their role in forming inclusion complexes with hydrophobic drugs is particularly noteworthy (Jansook, Ogawa, & Loftsson, 2018).

Antibiotic Discovery

New cyclopentadecane antibiotics, mangromicins A and B, exhibit antitrypanosomal activity. Derived from the culture broth of Lechevalieria aerocolonigenes, these compounds show promise in treating trypanosomal infections (Nakashima et al., 2013).

Catalysis

Chiral derivatives of cyclopentadienyl ligands have shown enormous potential in asymmetric catalysis. Their use in catalytic enantioselective reactions represents a significant development in this field (Newton, Kossler, & Cramer, 2016).

Combustion Chemistry

The cyclopentadiene/cyclopentadienyl system is crucial in the oxidation chemistry of aromatic fuel components. Its role in the growth of poly-aromatic hydrocarbons (PAHs) and its oxidation chemistry relevant to combustion applications are significant areas of research (Robinson & Lindstedt, 2011).

Click Chemistry

Cyclopentadiene is highly reactive and ideal for click reactions. Its cycloadditions are highly efficient, making it a valuable component in click chemistry applications (Levandowski & Raines, 2021).

Safety and Hazards

Cyclopentadecane may be fatal if swallowed and enters airways . It is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

特性

IUPAC Name |

cyclopentadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30/c1-2-4-6-8-10-12-14-15-13-11-9-7-5-3-1/h1-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRONXYPFSAKOGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCCCCCCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059781 | |

| Record name | Cyclopentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentadecane | |

CAS RN |

295-48-7 | |

| Record name | Cyclopentadecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=295-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentadecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000295487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentadecane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: The molecular formula of Cyclopentadecane is C15H30, and its molecular weight is 210.40 g/mol. []

A: While specific spectroscopic data for Cyclopentadecane is limited in the provided research, GC-MS analysis has been used to identify and quantify it in various samples, including rhizosphere soils and plant extracts. [, ]

ANone: The research papers provided don't mention any catalytic properties of Cyclopentadecane.

A: Yes, Cyclopentadecane was investigated as a potential PPARγ agonist using molecular docking studies. Its Glide score was calculated and found to be promising. []

ANone: The provided research papers do not discuss SHE regulations specific to Cyclopentadecane.

ANone: The research provided focuses primarily on the identification and characterization of Cyclopentadecane in various samples. It does not offer detailed information on its pharmacological properties, toxicological profile, or applications in drug delivery, diagnostics, or other biomedical contexts. Therefore, we cannot answer questions related to these aspects at this time.

ANone: The provided research doesn't focus on the applications or specific properties of Cyclopentadecane to allow for a comparison with alternative compounds.

ANone: The research provided doesn't offer information on waste management or recycling specific to Cyclopentadecane.

A: GC-MS is a key technique for identifying and characterizing Cyclopentadecane. [, , ] Researchers utilize databases and comparative analysis alongside GC-MS data to identify novel compounds. []

ANone: The provided research does not delve into the historical context or milestones specific to Cyclopentadecane research.

A: The research highlights the interdisciplinary nature of natural product discovery, involving techniques from analytical chemistry (GC-MS), organic synthesis, and computational chemistry for structure elucidation and biological activity prediction. [, , , ] This research also contributes to our understanding of the soil metabolome and the diversity of compounds found in plants, linking chemistry to agricultural and ecological studies. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。